Acetic acid, scandium(3+) salt
Description
Contextualization of Scandium in Contemporary Inorganic Chemistry
Scandium (Sc), the 21st element in the periodic table, holds a unique position as a d-block element often classified with the rare-earth elements due to its similar properties. wikipedia.orgallen.in Discovered in 1879 by Lars Fredrik Nilson, this silvery-white metal has garnered considerable attention in inorganic chemistry. numberanalytics.com Its electron configuration, [Ar] 3d¹ 4s², allows it to readily form a stable +3 oxidation state, dominating its chemical behavior. wikipedia.orgnumberanalytics.com The chemistry of the Sc³⁺ ion shares more similarities with the yttrium ion than with the aluminum ion. wikipedia.org This distinction, coupled with its high melting point, low density, and reactivity, makes scandium a versatile element in various applications. allen.innumberanalytics.com Despite its relative abundance in the Earth's crust, scandium is not found in concentrated ores, making its extraction and purification challenging. allen.in
Significance of Carboxylate Ligands in Metal Complex Design
Carboxylate ligands (RCOO⁻) are fundamental building blocks in the design of metal complexes due to their versatile coordination modes. They can bind to a single metal center through one oxygen atom (monodentate, κ¹) or both oxygen atoms (bidentate, κ²), and they can also bridge multiple metal centers. wikipedia.org This versatility allows for the construction of a wide array of coordination compounds, from simple salts to complex metal-organic frameworks (MOFs). mathnet.ru
In the realm of advanced materials, carboxylate ligands play a crucial role in several ways:
Stabilization: They form stable complexes with metal ions, preventing metal leaching, which is particularly important in catalytic applications. acs.orgdiva-portal.org
Redox Potential Modification: The introduction of carboxylate groups into ligand systems can significantly influence the redox properties of the metal center. acs.orgdiva-portal.org
Framework Construction: Carboxylate-based linkers are instrumental in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. mathnet.ruresearchgate.net
Overview of Acetic Acid, Scandium(3+) Salt: A Foundation for Research
This compound, or scandium acetate (B1210297), is a key compound in the study of scandium chemistry. It exists in both anhydrous and hydrated forms, with the chemical formula Sc(CH₃COO)₃. wikipedia.org It typically appears as a white, crystalline powder that is soluble in water and other polar solvents like ethanol (B145695) and methanol. samaterials.com This solubility makes it an excellent precursor for solution-based synthesis techniques. samaterials.com
Scandium acetate serves as a fundamental starting material for the synthesis of various scandium-containing materials. wikipedia.org Its thermal decomposition to form scandium oxide (Sc₂O₃) at elevated temperatures is a common method for producing this important ceramic material. wikipedia.orgsamaterials.com
Scope and Objectives of Current Research Directions
Current research involving scandium acetate is multifaceted, with a primary focus on its application as a precursor for advanced materials. Key research objectives include:
Development of Catalysts: Investigating its use as a catalyst or catalyst precursor in organic synthesis and polymerization reactions. samaterials.comattelements.com
Synthesis of Advanced Ceramics: Utilizing scandium acetate as a dopant or precursor to enhance the properties of high-performance ceramics. samaterials.com
Production of Scandium Oxide: Optimizing the synthesis of scandium oxide (Sc₂O₃) from scandium acetate for use in solid oxide fuel cells, optical coatings, and electronic materials. samaterials.com
Formation of Metal-Organic Frameworks: Exploring its use in the creation of novel scandium-based MOFs with tailored properties for various applications. mathnet.ruresearchgate.netresearchgate.net
Radiopharmaceuticals: Investigating the use of scandium radioisotopes, for which scandium acetate can be a precursor, in medical imaging and therapy. acs.org
Table 1: Properties of Scandium Acetate
| Property | Value |
| Chemical Formula | C₆H₉O₆Sc wikipedia.org |
| Molar Mass | 222.088 g·mol⁻¹ wikipedia.org |
| Appearance | White solid wikipedia.org |
| Other Names | Scandium(III) acetate, Scandium ethanoate wikipedia.org |
| CAS Number | 3804-23-7 wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3804-23-7 |
|---|---|
Molecular Formula |
C2H4O2Sc |
Molecular Weight |
105.01 g/mol |
IUPAC Name |
acetic acid;scandium |
InChI |
InChI=1S/C2H4O2.Sc/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
OQRMRSDZEJMEHR-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sc+3] |
Canonical SMILES |
CC(=O)O.[Sc] |
Other CAS No. |
3804-23-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation
Hydrothermal and Solvothermal Synthetic Routes to Scandium Acetate (B1210297) Phases
Hydrothermal and solvothermal syntheses are powerful techniques for producing crystalline materials from aqueous or non-aqueous solutions, respectively, at elevated temperatures and pressures. These methods are particularly advantageous for synthesizing scandium acetate with controlled particle sizes and morphologies.
Recent advancements have demonstrated the utility of hydrothermal conditions, often around 150°C in an autoclave, to accelerate reaction kinetics and obtain nanocrystalline products. Solvothermal methods are also employed, particularly for the synthesis of scandium-based covalent organic frameworks (COFs), where scandium acetate or its derivatives are reacted with organic linkers in a mixture of solvents like mesitylene, N,N-dimethylacetamide, and aqueous acetic acid. berkeley.edu A reaction time of 72 hours has been found to be optimal for achieving crystalline material in such systems. berkeley.edu
The formation of crystalline scandium acetate is highly dependent on the optimization of several reaction parameters. The most common synthesis involves the reaction of scandium oxide (Sc₂O₃) with glacial acetic acid. samaterials.com
Key parameters that influence the crystallinity and yield of the product include:
Temperature: The reaction rate between scandium oxide and acetic acid is significantly influenced by temperature, with rates doubling for every 10°C increase in the 80–120°C range. Refluxing at 120°C for 12-24 hours is a common practice to ensure the complete dissolution of scandium oxide.
pH: Maintaining a pH between 4 and 6 is crucial to prevent the hydrolysis of scandium ions, which can lead to the formation of scandium hydroxide (B78521) (Sc(OH)₃). The use of buffered solutions, such as sodium acetate-acetic acid, can help maintain this optimal pH range.
Stoichiometry: A 1:6 molar ratio of scandium oxide to acetic acid is typically used to ensure complete neutralization and formation of scandium(III) triacetate hydrate (B1144303).
Cooling Rate: Slow cooling, on the order of 0.5°C per minute, promotes the growth of larger and more uniform crystals.
A comparative analysis of different synthesis methods highlights the trade-offs between reaction conditions and product characteristics.
| Synthesis Method | Precursors | Temperature (°C) | Solvents | Key Advantages |
| Reflux | Scandium oxide, Acetic acid | 80-120 | Glacial acetic acid | High yield, well-established |
| Hydrothermal | Scandium precursors | ~150 | Water | Rapid kinetics, nanocrystalline products |
| Solvothermal | Scandium acetate, Organic linkers | Variable | Mesitylene, Dioxane, Acetic acid | Formation of complex structures (e.g., COFs) |
This table provides a summary of common synthetic routes for scandium acetate and related compounds, highlighting the key parameters and advantages of each method.
The choice of solvent is critical in both solvothermal and precipitation-based syntheses of scandium acetate, as it directly impacts solubility, reaction rates, and the final product's properties. Scandium acetate is readily soluble in water and other polar solvents like ethanol (B145695) and methanol, making it suitable for solution-based synthesis techniques. samaterials.com
In solvothermal synthesis of scandium-containing COFs, a mixture of solvents such as mesitylene, dioxane, and aqueous acetic acid is often employed. escholarship.org The composition of this solvent system can influence the stability of the scandium complex and the crystallinity of the resulting framework. berkeley.eduescholarship.org For instance, the limited stability of a molecular scandium complex under certain solvothermal conditions can lead to structural degradation of the COF. berkeley.eduescholarship.org
Furthermore, ligand exchange reactions can occur between the scandium acetate and the solvent. For example, refluxing scandium acetate in 2-methoxyethanol (B45455) (MOE) can lead to a ligand exchange, modifying the structure of the starting compound. epfl.ch This is evidenced by changes in the thermal decomposition behavior and infrared spectra of the product. epfl.ch
While not extensively detailed in the provided search results for scandium acetate specifically, the general principles of in-situ monitoring of crystallization are applicable. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy can be used to track the changes in chemical bonds as a function of temperature, providing insights into the decomposition and ligand exchange processes during synthesis. epfl.ch For example, in-situ FTIR has been used to observe the vibrations of solvent molecules at elevated temperatures, suggesting their interaction with the scandium compound. epfl.ch Computational modeling, such as Density Functional Theory (DFT), can also be used to predict optimal coordination geometries and validate experimental results obtained from techniques like X-ray Diffraction (XRD).
Precipitation and Co-precipitation Approaches
Precipitation is a widely used method for the synthesis of metal salts, including scandium acetate. This technique involves the formation of a solid product from a solution by altering its solubility, often through changes in temperature, solvent composition, or by the addition of a precipitating agent.
The control of supersaturation is paramount in achieving a crystalline precipitate with desirable characteristics. High local supersaturation can lead to the formation of amorphous or poorly filterable precipitates. mdpi.com To obtain a more compact and crystalline product, it is beneficial to maintain a low level of supersaturation throughout the precipitation process. mdpi.com
One method to achieve this is through homogeneous precipitation, where the precipitating agent is generated slowly and uniformly throughout the solution. mdpi.com Another approach is antisolvent crystallization, where a solvent in which the solute is insoluble (an antisolvent) is added to the solution, reducing the solubility of the solute and inducing precipitation. mdpi.com For instance, acetone (B3395972) can be used as an antisolvent to crystallize a scandium-NOTA complex from a solution. rsc.org This method has been shown to be effective in recovering scandium with high yields. mdpi.com
The choice of antisolvent is critical, as its dielectric constant influences the solvation of ions and thus the solubility of the salt. mdpi.com Solvents with lower dielectric constants than water are effective at reducing the solubility of ionic compounds. mdpi.com
Ligand exchange reactions play a significant role in the synthesis and modification of scandium acetate. In aqueous solutions, water molecules can act as ligands, and their addition or substitution can alter the coordination environment of the scandium ion. rsc.org Computational studies have shown that in an aqueous solution, a scandium-NOTA-acetate complex can exist in equilibrium with a species where a water molecule has coordinated to the scandium center, causing the acetate ligand to shift from a bidentate to a monodentate coordination mode. rsc.org
In non-aqueous media, similar ligand exchange reactions can occur with solvent molecules. As mentioned previously, refluxing scandium acetate in 2-methoxyethanol results in a ligand exchange reaction, altering the precursor's structure. epfl.ch The study of such reactions is crucial for understanding the stability and reactivity of scandium acetate in different chemical environments and for designing synthetic routes to novel scandium-containing materials.
Solid-State Synthesis and Thermochemical Pathways
Solid-state synthesis represents a direct and often-utilized route for preparing scandium(3+) acetate. This method typically involves the reaction of a solid scandium precursor with acetic acid. The thermochemical behavior of the resulting salt, particularly its decomposition pathway, is crucial for its application as a precursor for scandium oxide.
The common solid-state synthesis involves the reaction of scandium oxide (Sc₂O₃) with glacial acetic acid. The reaction proceeds by heating the mixture, leading to the formation of scandium acetate and water. wikipedia.org Upon heating, scandium(3+) acetate decomposes to form scandium oxide, making it a valuable precursor for nanoscale materials. americanelements.com The thermal decomposition process is multi-staged. For the hydrated salt, initial heating leads to the loss of water molecules. This is followed by the decomposition of the anhydrous acetate. epfl.ch Studies on the thermal decomposition of similar metal carboxylates, such as yttrium and lanthanide acetates, show that this process often proceeds through the intermediate formation of oxycarbonates before yielding the final metal oxide at higher temperatures. researchgate.net The final decomposition to scandium oxide typically completes at temperatures around 450°C. epfl.ch
| Temperature Range | Process | Product | Reference |
|---|---|---|---|
| ~110-200 °C | Dehydration | Anhydrous Scandium Acetate | epfl.chresearchgate.net |
| 300-450 °C | Acetate Decomposition | Intermediate Phases (e.g., Oxycarbonates) | epfl.chresearchgate.net |
| >450 °C | Final Decomposition | Scandium Oxide (Sc₂O₃) | epfl.chthermofisher.com |
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), offers a sustainable and efficient alternative to traditional solvent-based synthesis. This technique can enhance reactivity by increasing the surface area of reactants and creating defects in the crystal lattice. While specific studies on the mechanochemical synthesis of scandium(3+) acetate are not widely documented, the methodology has been successfully applied to a variety of other metal acetates and coordination compounds. nih.govresearchgate.net
Liquid-assisted grinding (LAG) is a common mechanochemical technique where a small amount of liquid is added to the solid reactants. This liquid phase can facilitate the reaction by acting as a transport medium for ions and molecules. rsc.org Research on the synthesis of other metal-organic frameworks (MOFs) shows that using hydrated metal acetates as precursors can be advantageous, as the liberated water and acetic acid during the reaction can serve as a catalytic liquid phase. rsc.orgacs.org For instance, the mechanochemical synthesis of the organic mineral paceite (CaCu(OAc)₄·6H₂O) was achieved by milling copper(II) acetate monohydrate with calcium acetate, which itself was generated mechanochemically from calcium carbonate and acetic acid. nih.govacs.org This approach avoids the need for large excesses of reagents often required in solution-based methods and can be performed with poorly soluble precursors. nih.govacs.org These findings suggest a high potential for developing a similar, efficient mechanochemical route for scandium(3+) acetate.
The investigation of reactions occurring at the interface between two solid phases is fundamental to understanding and optimizing solid-state synthesis. These reactions are governed by factors such as reactant particle size, contact area, and the diffusion of species across the product layer that forms at the interface.
Studies on the solid-state conversion of other scandium compounds provide insight into the methodologies used to investigate such interface reactions. For example, the conversion of scandium phosphate (B84403) (ScP) to scandium oxide (Sc₂O₃) was investigated by reacting it with various solid sodium compounds. acs.org Techniques like Differential Thermal Analysis (DTA) and X-ray Diffraction (XRD) were used to monitor the reaction progress, identify intermediate phases, and determine the final products. acs.org It was found that high-melting-point sodium salts led to the formation of a stable mixed sodium-scandium phosphate, Na₃Sc₂(PO₄)₃, whereas lower-melting-point salts like sodium nitrate (B79036) facilitated the separation of scandium oxide from the phosphate matrix. acs.org Such an approach could be applied to investigate the interface reaction between solid scandium oxide and a solid source of acetate, or to explore the conversion of other solid scandium precursors to scandium acetate, providing a pathway to control phase purity and reaction efficiency.
Precursor Chemistry and Derivatization
Scandium(3+) acetate is a key precursor in materials science, primarily for the synthesis of more complex structures ranging from oxides to coordination polymers and metal-organic frameworks (MOFs). americanelements.com Its utility stems from its solubility and controlled decomposition to high-purity scandium oxide. wikipedia.orgamericanelements.com Derivatization strategies can start from simpler scandium compounds to form the acetate or use the acetate itself as a building block for more elaborate molecular and supramolecular architectures.
Scandium halides and alkoxides are common starting materials in scandium chemistry due to their reactivity. wikipedia.orgdocbrown.info Scandium(3+) acetate can be synthesized from these precursors through metathesis or substitution reactions.
A documented method involves the salt metathesis reaction between scandium chloride (ScCl₃) and sodium acetate. This reaction, typically carried out in an aqueous or alcoholic medium, proceeds via ion exchange to precipitate scandium(3+) acetate hydrate. Scandium halides like ScCl₃, ScBr₃, and ScI₃ are generally soluble in water, facilitating these reactions. wikipedia.org
Scandium alkoxides, such as scandium isopropoxide or ethoxide, are also employed as precursors, particularly in chemical solution deposition and sol-gel processes for producing mixed-metal oxides. epfl.ch For instance, in the synthesis of lead scandium tantalate thin films, one route involves reacting scandium acetate hydrate with tantalum ethoxide. epfl.ch An alternative "pure alkoxide" route starts with scandium isopropoxide, highlighting the interchangeability and utility of these precursors in forming complex materials where acetate can function as a ligand or be displaced. epfl.ch
| Scandium Precursor | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Scandium Chloride (ScCl₃) | Sodium Acetate (NaOAc) | Salt Metathesis | Scandium(3+) Acetate Hydrate | |
| Scandium Acetate Hydrate | Tantalum Ethoxide | Mixed Precursor Reaction | Lead Scandium Tantalate | epfl.ch |
| Scandium Isopropoxide | Tantalum Ethoxide | Alkoxide Route | Lead Scandium Tantalate | epfl.ch |
| Scandium Triflate (Sc(OTf)₃) | H₃NOTA / Acetate Buffer | Complexation | [Sc(NOTA)(OOCCH₃)]⁻ | rsc.orgrsc.org |
Sequential functionalization allows for the precise construction of complex molecular architectures by introducing different functional groups in a stepwise manner. While direct, multi-step functionalization of the simple scandium(3+) acetate molecule is uncommon, it serves as a critical building block or precursor for creating highly functionalized, extended structures like Metal-Organic Frameworks (MOFs).
In the context of MOFs, scandium acetate can be used as a metal source to build the initial framework. nih.gov These frameworks can then be modified using post-synthetic techniques. One powerful strategy is sequential linker installation, where different organic linkers are introduced into the MOF structure in a specific order to create desired properties. acs.org This allows for the creation of multivariate MOFs that are not accessible through direct synthesis. acs.org
Advanced Structural Characterization and Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies of Acetic Acid, Scandium(3+) Salt Coordination Environments.tcichemicals.comunige.chresearchgate.net
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that allows for the precise determination of the atomic positions within a crystal lattice. For scandium acetate (B1210297), these studies have been crucial in revealing the coordination environment around the scandium(III) ion.
The anhydrous form of this compound, (Sc(CH₃COO)₃), has been characterized by single-crystal X-ray diffraction. wikipedia.org The analysis reveals a polymeric, one-dimensional chain structure. researchgate.netwikipedia.orgresearchgate.net In this arrangement, the scandium(III) cations are linked by bridging acetate ligands. wikipedia.orgresearchgate.net
Recrystallization from water can yield hexagonal columns of the anhydrous form. researchgate.net The crystal system is hexagonal, belonging to the space group P6₃/mcm. researchgate.net
Table 1: Crystallographic Data for Anhydrous this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | researchgate.net |
| Space Group | P6₃/mcm | researchgate.net |
| Lattice Constant 'a' | 791.1 (3) pm | researchgate.net |
| Lattice Constant 'c' | 886.6 (7) pm | researchgate.net |
| Formula Units (Z) | 2 | researchgate.net |
| Coordination Number | 6 | researchgate.net |
| Coordination Geometry | Compressed Octahedron | researchgate.net |
In hydrated forms of scandium acetate and related complexes, hydrogen bonding plays a significant role in stabilizing the crystal structure. While the anhydrous form features polymeric chains, the presence of water molecules in hydrates or aqueous solutions introduces a network of intermolecular interactions. researchgate.netrsc.org
For instance, in related scandium coordination complexes containing both acetate and water ligands, hydrogen bonding has been observed between the coordinated water molecule and the acetate ligand. rsc.org In the extended structures of some scandium compounds, O-H···O and O-H···Cl hydrogen bonds connect the molecular components into a three-dimensional network. researchgate.net In hydrated scandium acetate, the water molecules can be involved in hydrogen bonding, linking the polymeric chains or individual complex units. smolecule.com The energy required to break these hydrogen bonds during dehydration provides insight into the binding strength of the water molecules. smolecule.com
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in metal carboxylates. researchgate.net For scandium acetate, different phases, particularly related to hydration states, exist. wikipedia.org
Studies on deuterated scandium triacetate using high-resolution neutron diffraction have identified two low-temperature phase transitions at 66 K and 159 K. researchgate.net Furthermore, thermal analysis of hydrated scandium acetate reveals endothermic phase transitions corresponding to the loss of water molecules. smolecule.com Research using differential scanning calorimetry has identified two distinct dehydration events. smolecule.com The first occurs at 59°C with an enthalpy change of 0.213 kJ/mol, and a second transition takes place at 167°C with an enthalpy change of 0.536 kJ/mol. smolecule.com These transitions represent changes from a hydrated phase to a less hydrated or anhydrous phase.
Table 2: Observed Phase Transitions in Scandium Acetate and its Derivatives
| Compound | Transition Temperature | Technique | Description | Reference |
|---|---|---|---|---|
| Deuterated Scandium Triacetate | 66 K | Neutron Diffraction | Low-temperature phase transition | researchgate.net |
| Deuterated Scandium Triacetate | 159 K | Neutron Diffraction | Low-temperature phase transition | researchgate.net |
| Hydrated Scandium Acetate | 59 °C | Differential Scanning Calorimetry | Dehydration (ΔH = 0.213 kJ/mol) | smolecule.com |
Powder X-ray Diffraction for Polymorphic Identification and Phase Purity Assessment.unige.ch
Powder X-ray Diffraction (PXRD) is an essential technique for characterizing polycrystalline materials, including scandium acetate. researchgate.net It is particularly useful for identifying different polymorphic forms, assessing the phase purity of a sample, and for studying materials that cannot be grown as large single crystals. researchgate.netnih.gov The PXRD patterns of bulk samples can be compared to patterns simulated from single-crystal data to confirm the formation of the desired material. nih.govacs.org
Rietveld refinement is a powerful method used to analyze PXRD data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the determination or refinement of structural parameters such as lattice constants, atomic positions, and site occupancies. acs.orgcambridge.org This technique has been successfully applied to scandium acetate, where it was used as part of a protocol to validate a methodology for structure determination of coordination polymers. acs.orgfigshare.com The method is also widely used for other scandium-containing materials, such as scandium phosphate (B84403) (ScPO₄) and scandium-based metal-organic frameworks, to obtain detailed structural information from powder samples. cambridge.orggrafiati.com
In-situ X-ray diffraction involves collecting diffraction data while the sample is subjected to changing environmental conditions, such as temperature, pressure, or reactive gas atmospheres. scispace.com This technique allows for the real-time observation of structural changes, phase transitions, and chemical reactions.
While specific in-situ PXRD studies on scandium acetate are not widely documented, the technique has been extensively applied to other scandium compounds to monitor their behavior. For example, in-situ synchrotron radiation PXRD has been used to study the thermal decomposition of scandium-containing borohydrides and to observe the oxidation pathway of scandium vanadate (B1173111) (ScVO₃) at high temperatures. unige.chscispace.com In the field of scandium carboxylates, in-situ synchrotron XRD has been employed to observe a phase change in a scandium terephthalate (B1205515) framework as a function of temperature. grafiati.com These examples highlight the utility of in-situ diffraction for understanding the stability and reactivity of scandium compounds under non-ambient conditions.
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Sc(CH₃COO)₃ |
| Scandium oxide | Sc₂O₃ |
| Scandium formate | Sc(HCOO)₃ |
| Scandium vanadate | ScVO₃ / ScVO₄ |
| Scandium borohydride | KSc(BH₄)₄ |
| Scandium phosphate | ScPO₄ |
| Scandium terephthalate | Sc₂(BDC)₃ |
| Water | H₂O |
Vibrational Spectroscopic Probes for Ligand-Metal Interactions
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for investigating the coordination environment of the acetate ligands around the central scandium ion.
Infrared (FTIR) spectroscopy is particularly sensitive to the coordination mode of the carboxylate (COO⁻) group. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group, and the separation between them (Δν = νₐₛ - νₛ), are diagnostic of the ligand's binding mode to the metal center, which can be unidentate, bidentate (chelating), or bridging.
Research on various metal-carboxylate complexes has established empirical rules for interpreting these vibrational frequencies. For scandium-carboxylate systems, studies have identified specific vibrational bands associated with the metal-ligand interaction. For instance, in a scandium-containing covalent organic framework, a band at 1616 cm⁻¹ was assigned to the –COO stretch of a scandium-bound carboxylate, while a band at 518 cm⁻¹ was attributed to a Sc–O vibration. escholarship.org The analysis of the frequency separation (Δν) provides a clear method to distinguish between different coordination geometries.
| Coordination Mode | Δν (νₐₛ - νₛ) Trend | Description |
| Ionic | Small | The carboxylate group is not directly coordinated, and the bond is primarily electrostatic. |
| Unidentate | Large ( > Ionic) | One oxygen atom of the carboxylate group is coordinated to the metal center, leading to a large difference between the C=O and C-O bond characters. |
| Bidentate (Chelating) | Small ( < Unidentate) | Both oxygen atoms coordinate to the same metal center, making the C-O bonds more equivalent. |
| Bidentate (Bridging) | Small to Intermediate | The carboxylate group links two different metal centers. The Δν value is often similar to or slightly larger than that of the bidentate chelating mode. |
This table summarizes the general trends in IR frequency separation for different carboxylate coordination modes as established in the literature.
Given that crystallographic data show scandium acetate has bridging acetate ligands, its IR spectrum is expected to show a Δν value characteristic of this bridging mode. wikipedia.org
Raman spectroscopy complements IR spectroscopy by providing detailed information on the skeletal vibrations of the complex and the metal-ligand bonds. Studies on solid-state solutions of scandium acetate, including those doped with europium (Sc₁₋ₓEuₓ(CH₃CO₂)₃), confirm that the Raman spectra are characteristic of acetates in general and specifically align with the known chain structure of scandium acetate. researchgate.netresearchgate.net This spectroscopic agreement validates the structural model derived from X-ray diffraction. researchgate.netresearchgate.net
While detailed peak assignments for pure scandium acetate are not extensively published, the spectra provide a vibrational fingerprint that is sensitive to the local coordination and crystal structure. In related materials, Raman spectroscopy has been used to identify phase structures and symmetry, such as distinguishing between tetragonal and rhombohedral phases in scandium-doped piezoelectric films. rsc.org
Nuclear Magnetic Resonance Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the structure of scandium acetate in both the solid state and in solution. Different nuclei can be targeted to reveal information about the ligand and the metal's immediate environment.
¹H and ¹³C NMR spectroscopy are standard methods for characterizing the organic ligand portion of a metal complex. Since the Sc³⁺ ion is diamagnetic, sharp NMR signals are expected for the acetate ligands, which simplifies spectral interpretation.
However, specific ¹H and ¹³C NMR studies dedicated to the detailed analysis of scandium acetate are not widely reported in the reviewed literature. In a study on a more complex system, Na[Sc(NOTA)(OOCCH₃)], it was noted that ¹H and ¹³C NMR spectra did not yield additional specific insights into the acetate binding mode, suggesting that in some cases, these techniques may not resolve the fine details of the coordination. rsc.org
The scandium nucleus itself can be directly probed using ⁴⁵Sc NMR spectroscopy. ⁴⁵Sc is an ideal nucleus for this purpose as it has 100% natural abundance and high sensitivity. rsc.org However, it is a quadrupolar nucleus (spin I = 7/2), which means its NMR signal is highly sensitive to the symmetry of the local electronic environment around the scandium ion. rsc.org
This sensitivity is a powerful tool for structural analysis. The chemical shift and the line width of the ⁴⁵Sc signal are directly correlated with the coordination number and the symmetry of the Sc³⁺ coordination sphere. Solid-state NMR spectroscopy has been instrumental in characterizing scandium acetate, confirming its nature as a one-dimensional coordination polymer. figshare.comacs.org Quantum chemical calculations of NMR parameters show reasonable agreement with experimental data for the known structure. acs.org In the crystalline state of scandium acetate, the asymmetry factor (η) was determined to be zero, which is consistent with the highly symmetric environment of the scandium ion in the established crystal structure. rsc.org
| Scandium Coordination Environment | Typical ⁴⁵Sc Chemical Shift Range (ppm) | Reference Compound |
| 6-Coordinate (Octahedral) | 95 to 105 ppm | Sc³⁺ in an environment with acetate buffer molecules. researchgate.net |
| 7-Coordinate | 65 to 75 ppm | Sc³⁺ enveloped by a 7-coordinate ligand in MeOD. researchgate.net |
| 8-Coordinate | ~6 ppm | Sc³⁺ in dodecahedral sites in some crystal lattices. researchgate.net |
This table presents typical ⁴⁵Sc NMR chemical shift ranges for different scandium coordination environments based on literature data. The reference for chemical shifts is often a solution of a scandium salt like Sc(NO₃)₃ in D₂O.
Electron Microscopy for Microstructural and Morphological Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the micromorphology and structure of crystalline materials. Research has shown that scandium acetate, when crystallized from aqueous solutions, characteristically forms needle-like or rod-like crystals. researchgate.netresearchgate.netresearchgate.net
SEM images of materials derived from scandium acetate precursors have been published, confirming this morphology. researchgate.net These microscopic techniques are essential for confirming that the bulk material possesses a uniform morphology and for studying the size and shape of the crystallites, which can be crucial when scandium acetate is used as a precursor for synthesizing other advanced materials like scandium oxide or doped hexaferrites. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM) for Crystal Morphology and Size Distribution
Scanning Electron Microscopy (SEM) analysis reveals specific morphological characteristics of scandium acetate. Upon crystallization from aqueous solutions, scandium acetate has been observed to form needle-like crystals. This morphology is consistent with its known chain-like crystal structure.
In studies involving materials derived from scandium acetate, such as scandium-containing covalent organic frameworks (Sc-COFs), SEM characterization has shown aggregated particles with sizes ranging from 1 to 5 micrometers. Furthermore, the thermal decomposition of scandium acetate precursors can yield materials, like scandium oxide, that exhibit a highly porous, sponge-like morphology as observed by SEM.
Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging
Transmission Electron Microscopy (TEM) provides a deeper understanding of the nanostructural features of materials derived from scandium acetate. For instance, in scandium-based covalent organic frameworks synthesized using a scandium acetate source, TEM has revealed a porous nanostructure with pore sizes around 1.5 nm. High-angle annular dark-field scanning TEM (HAADF-STEM) has been effectively used to confirm the presence and distribution of individual scandium ions within such structures. The analysis of scandium oxide (Sc₂O₃), the product of scandium acetate's thermal decomposition, through TEM and corresponding electron diffraction patterns confirms its crystalline nature.
Thermal Analysis for Decomposition Pathways and Thermodynamic Stability
Thermal analysis techniques are fundamental in characterizing the decomposition pathways and thermodynamic stability of scandium acetate. These methods measure changes in the physical and chemical properties of the material as a function of temperature.
Thermogravimetric Analysis (TGA) for Decomposition Stoichiometry
Thermogravimetric Analysis (TGA) of scandium acetate and its hydrate (B1144303) reveals a multi-step decomposition process. The analysis quantifies the mass changes associated with the loss of water and the subsequent decomposition of the acetate component.
One proposed decomposition pathway suggests that at 340°C, scandium acetate decomposes to scandium carbonate, which then converts to an intermediate, Sc₂O₃·CO₂, at 360°C. rsc.org This intermediate finally decomposes to scandium oxide (Sc₂O₃) at temperatures between 500°C and 600°C. rsc.org
Table 1: TGA Decomposition Stages of Scandium Acetate Hydrate
| Temperature Range (°C) | Event | Description |
| 100 - 256 | Dehydration | Loss of absorbed and coordinated water molecules. researchgate.net |
| 300 - 400 | Acetate Decomposition | Main decomposition of the acetate structure to form scandium oxide. rsc.org |
| 500 - 600 | Final Decomposition | Conversion of intermediate carbonate species to final scandium oxide (Sc₂O₃). rsc.org |
Differential Scanning Calorimetry (DSC) for Thermal Events and Energy Changes
Differential Scanning Calorimetry (DSC) is employed to detect thermal events and measure the associated energy changes. The DSC curve for scandium acetate shows a series of endothermic peaks, indicating that energy is absorbed during its decomposition.
For the hydrated form, endothermic peaks observed at approximately 59°C, 106°C, 182°C, and 256°C correspond to the multi-step dehydration process. researchgate.net The energy required for these transitions provides insight into the binding strength of the water molecules. The enthalpy changes (ΔH) for dehydration have been measured, with one transition at 59°C showing a ΔH of 0.213 kJ/mol and another at 167°C showing a ΔH of 0.536 kJ/mol.
Following dehydration, a strong, sharp endothermic peak appears around 350-360°C, which is attributed to the primary decomposition of the scandium acetate. researchgate.netrsc.org A weaker endothermic event is also noted at higher temperatures (500-600°C), corresponding to the final stage of decomposition into crystalline scandium oxide. rsc.org
Table 2: DSC Thermal Events for Scandium Acetate
| Peak Temperature (°C) | Event Type | Assignment | Enthalpy Change (ΔH) |
| 59 | Endotherm | Dehydration | 0.213 kJ/mol |
| 106 | Endotherm | Dehydration researchgate.net | Not Reported |
| 167 | Endotherm | Dehydration | 0.536 kJ/mol |
| 182 | Endotherm | Dehydration researchgate.net | Not Reported |
| 256 | Endotherm | Dehydration researchgate.net | Not Reported |
| 340 - 360 | Endotherm | Acetate Decomposition researchgate.netrsc.org | Not Reported |
| 500 - 600 | Endotherm | Final Decomposition to Sc₂O₃ rsc.org | Not Reported |
A Comprehensive Analysis of this compound in Coordination Chemistry
The study of scandium compounds, particularly this compound, also known as scandium acetate, has garnered increasing interest due to the unique properties of the scandium(III) ion. As the lightest of the rare-earth elements, scandium exhibits a stable +3 oxidation state and a small ionic radius, which imparts distinct characteristics to its coordination compounds. These attributes make scandium(III) an effective node for the construction of complex supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. This article explores the intricate coordination chemistry of scandium acetate, focusing on its structural diversity, host-guest capabilities, and its role as a fundamental building block in advanced materials.
Coordination Chemistry and Supramolecular Architecture of Scandium Acetates
Self-Assembly Processes and Directed Crystallization
The formation of scandium acetate-based coordination polymers is governed by self-assembly, a process where components spontaneously organize into ordered structures. In solvothermal synthesis, this occurs in the bulk solution, leading to the crystallization of powdered material. However, more advanced techniques can direct this crystallization onto surfaces, creating highly ordered thin films.
The medium in which crystallization occurs plays a crucial role in determining the final product. Additives, including solvents and counterions, can direct the structure and morphology of the resulting scandium coordination polymer.
Solvents: Research has demonstrated that changing the solvent mixture can lead to fundamentally different structures. For example, the reaction of scandium chloride and 2,5-pyrazinedicarboxylic acid yields a layered structure (2D) in the presence of N,N-dimethylformamide (DMF), but forms a three-dimensional framework when N,N-dimethylacetamide is used instead. researchgate.net This highlights the role of solvent molecules in templating or participating in the coordination during the self-assembly process.
Counterions: While the acetate ion is the primary ligand in the parent salt, other counterions present in the synthesis solution can significantly impact the reaction. For instance, incorporating triflate (OTf⁻) counterions into MOFs has been shown to enhance their adsorptive properties, suggesting the counterion's influence on the formation of active sites within the framework. rsc.org
Additives and Dopants: The introduction of other metal ions as additives or dopants can also alter the properties of scandium-based frameworks. The partial substitution of Sc³⁺ with alkali metal ions like Li⁺ and Na⁺ has been shown to increase the ionic conductivity of the resulting MOF, indicating that these additives are incorporated into the final crystal structure. acs.org
The directed self-assembly of scandium-based frameworks at interfaces is a key area of research for creating functional devices like sensors and membranes. acs.org This process involves controlling the nucleation and growth of the crystalline material on a specific substrate. One of the most powerful techniques for this is the layer-by-layer (LBL) method, which allows for the quasi-epitaxial growth of surface-anchored MOFs (SURMOFs). nih.govnih.gov
The mechanism for LBL growth proceeds as follows:
Substrate Functionalization: A substrate, often gold-coated silicon, is first functionalized with a self-assembled monolayer (SAM) of organic molecules that terminate in a specific chemical group (e.g., -COOH or -OH). nih.gov
Initial Nucleation: The functionalized surface is exposed to a solution containing the scandium salt (e.g., scandium acetate). The Sc(III) ions coordinate to the terminal groups of the SAM, forming a nucleation layer. nih.gov
Sequential Growth: The substrate is then alternately immersed in solutions of the scandium salt and the organic linker, with a rinsing step in between each immersion. nih.gov This step-wise process builds the framework one layer at a time, allowing for precise control over the film's thickness and orientation.
This LBL method is a form of directed crystallization that provides mechanistic insight into the self-organization process at the solid-liquid interface. Studies on related 2D MOF systems have shown that controlling the crystal orientation at the interface can strategically modulate the material's response to external analytes, demonstrating that the mechanism of interfacial self-assembly directly impacts function. nih.gov
Theoretical and Computational Chemistry of Acetic Acid, Scandium 3+ Salt Systems
Electronic Structure Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For scandium acetate (B1210297), DFT calculations would be instrumental in understanding its geometry, stability, and the nature of the chemical bonds.
Experimental data from X-ray crystallography reveals that anhydrous scandium acetate possesses a polymeric chain structure. wikipedia.org In this structure, each scandium(III) center is octahedrally coordinated, linked by bridging acetate ligands. wikipedia.org This experimentally determined geometry serves as a crucial benchmark for computational models.
DFT-based geometry optimizations are a standard approach to predict the most stable arrangement of atoms in a molecule (the ground state geometry). google.comresearchgate.netnih.govrsc.orgrub.de For scandium acetate, a DFT calculation would start with an initial guess of the atomic coordinates, potentially derived from the known crystal structure, and iteratively solve the electronic structure equations to find the geometry that minimizes the total energy of the system. The energetics of different possible conformations or coordination modes of the acetate ligands could also be compared to determine the most thermodynamically stable form.
Table 1: Representative Theoretical Geometrical Parameters for Scandium Coordination (Note: The following data is illustrative of typical parameters for scandium complexes and not from a specific DFT calculation on scandium acetate, which is not readily available in the searched literature.)
| Parameter | Value | Method |
| Sc-O Bond Length (in hydrated Sc(III) ion) | 2.14 Å | QM/MM MD |
| Sc-O Bond Length (in hydrated Sc(III) ion) | 2.18 Å | EXAFS |
| Coordination Geometry | Octahedral | X-ray Crystallography wikipedia.org |
The nature of the bond between scandium and the oxygen atoms of the acetate ligands is of significant interest. Generally, the interaction between a metal cation like Sc(III) and carboxylate oxygen atoms is expected to be primarily ionic. kit.edu However, a degree of covalent character is also anticipated due to orbital overlap.
Natural Bond Orbital (NBO) analysis is a computational technique that can elucidate the bonding characteristics within a molecule. faccts.dewisc.eduresearchgate.net By analyzing the electron density, NBO can quantify the ionic and covalent contributions to a bond. In the case of scandium acetate, an NBO analysis would likely show a significant transfer of electron density from the oxygen atoms of the acetate groups to the scandium center, indicative of a highly polar, predominantly ionic bond. The analysis would also reveal any smaller covalent contributions arising from the sharing of electrons between the scandium 3d orbitals and the oxygen 2p orbitals. kit.edu
The binding energy of the Sc 2p electrons, which can be measured experimentally and calculated theoretically, also provides insight into the ionicity of the Sc-ligand bonds. kit.edu A higher binding energy generally correlates with a more ionic character. kit.edu
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.compku.edu.cnsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species.
For scandium acetate, the HOMO would likely be localized on the acetate ligands, specifically on the non-bonding p-orbitals of the oxygen atoms. The LUMO, on the other hand, would be expected to be centered on the scandium(III) ion, corresponding to its empty 3d orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iphy.ac.cn DFT calculations can accurately predict the energies of the HOMO and LUMO and thus the magnitude of the gap. This information is valuable for predicting the reactivity of scandium acetate, for instance, in its role as a precursor in materials synthesis.
Table 2: Illustrative Frontier Molecular Orbital Characteristics for a Metal-Acetate System (Note: This table is a general representation and not based on specific calculations for scandium acetate.)
| Orbital | Primary Localization | Role in Reactivity |
| HOMO | Acetate Oxygen Atoms | Nucleophilic/Electron Donor |
| LUMO | Scandium(III) Center | Electrophilic/Electron Acceptor |
| HOMO-LUMO Gap | Energy Difference (eV) | Indicator of Chemical Stability |
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach can provide detailed information about the dynamic processes that are difficult to observe experimentally.
In an aqueous solution, scandium acetate dissociates into scandium(III) ions and acetate ions. MD simulations can be used to study the hydration of the Sc(III) ion. Studies on the aqueous Sc(III) ion, without the presence of acetate, have shown that it is surrounded by a well-defined first hydration shell of water molecules. nih.govresearchgate.net Quantum mechanical/molecular mechanical (QM/MM) MD simulations suggest a monocapped trigonal prismatic structure for the hydrated Sc(III) ion, with seven water molecules in the first solvation shell. nih.govresearchgate.net
When acetate ions are present, they will compete with water molecules for positions in the first coordination sphere of the scandium ion. MD simulations of an aqueous scandium acetate solution could reveal the structure of the solvation shells around both the Sc(III) and acetate ions. Furthermore, these simulations can provide insights into the phenomenon of ion pairing, where the cation and anion associate in solution. nih.govfu-berlin.deosti.govresearchgate.netresearchgate.net The simulations could quantify the extent of contact ion pairs (where the ions are in direct contact) versus solvent-separated ion pairs (where one or more water molecules are between the ions).
The coordination environment around the scandium(III) ion in solution is not static. Water molecules and acetate ligands are constantly moving, and ligand exchange processes can occur, where a coordinated ligand is replaced by another from the bulk solution. arxiv.org MD simulations are particularly well-suited to study the dynamics of these exchange processes. cardiff.ac.uk
By analyzing the trajectories of the atoms over time, it is possible to determine the residence time of water molecules and acetate ions in the first coordination shell of the scandium ion. The simulations can also reveal the mechanisms of these exchange reactions, for example, whether they proceed through an associative mechanism (where the incoming ligand binds before the outgoing ligand departs) or a dissociative mechanism (where the outgoing ligand departs first, creating a lower-coordinated intermediate). This information is crucial for understanding the reactivity of scandium acetate in solution.
Force Field Development and Parameterization for Scandium Complexes
Molecular mechanics simulations rely on force fields to describe the potential energy of a system. The accuracy of these simulations is critically dependent on the parameters that define the force field. nih.gov For metal complexes like scandium acetate, the development of these parameters is a meticulous process. researchgate.net
Derivation of Non-Bonded and Bonded Interaction Parameters
The creation of force field parameters for scandium complexes involves a combination of quantum mechanical calculations and fitting to experimental data. stackexchange.comnih.gov This process is crucial for accurately modeling the behavior of these systems in molecular dynamics simulations. plos.org
Non-Bonded Parameters: These parameters, which include van der Waals and electrostatic interactions, are often derived to reproduce experimental properties such as solvation free energies and metal-ligand distances. researchgate.net For scandium(3+), these parameters must accurately reflect its charge and size to correctly model its interactions with acetate ligands and surrounding solvent molecules. researchgate.netacs.org The Lennard-Jones potential is commonly used to describe van der Waals interactions, with specific values for the well depth (ε) and the collision distance (σ) being determined for the Sc³⁺ ion. researchgate.net
Bonded Parameters: Bonded parameters describe the energy associated with bonds, angles, and dihedrals within the scandium acetate complex. These are typically derived by fitting the molecular mechanics potential energy function to the potential energy surface calculated using quantum mechanics, often with methods like Density Functional Theory (DFT). stackexchange.com This involves calculating the energy changes associated with stretching the Sc-O bond, bending the O-Sc-O angles, and rotating around the various bonds in the acetate ligand.
A general workflow for this parameterization is as follows:
Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on a model system, such as a scandium ion complexed with one or more acetate ligands. stackexchange.com
Energy Surface Scanning: The potential energy surface is scanned by systematically changing bond lengths, angles, and dihedrals and calculating the corresponding energies. stackexchange.com
Parameter Fitting: The calculated quantum mechanical energies are then used to fit the parameters of the chosen force field's functional forms (e.g., harmonic potentials for bonds and angles). stackexchange.com
Interactive Data Table: Illustrative Non-Bonded Parameters for Metal Ions
Note: This table provides example parameters for divalent metal ions from existing force fields to illustrate the concept. Specific parameters for Sc(III) in scandium acetate would need to be derived through dedicated studies.
| Ion | Epsilon (ε, kcal/mol) | Sigma (σ, Å) |
| Mn²⁺ | 0.03 | 1.45 |
| Zn²⁺ | Value not specified | Value not specified |
| Mg²⁺ | Value not specified | Value not specified |
| Ca²⁺ | Value not specified | Value not specified |
| Ni²⁺ | Value not specified | Value not specified |
| Co²⁺ | Value not specified | Value not specified |
| Fe²⁺ | Value not specified | Value not specified |
Data sourced from studies on divalent metal ions. researchgate.net
Validation against Experimental Data for Predictive Modeling
Once a set of force field parameters has been derived, it must be rigorously validated to ensure its accuracy and predictive power. nih.govplos.orgnih.gov This validation process involves comparing the results of molecular dynamics simulations using the new parameters against known experimental data. plos.org
Key validation targets include:
Structural Properties: Comparison of simulated bond lengths, bond angles, and radial distribution functions with data from X-ray crystallography or other structural determination methods. researchgate.net
Thermodynamic Properties: Validation against experimental thermodynamic data, such as solvation free energies. nih.gov
Dynamical Properties: Comparison with experimental data on molecular motions and fluctuations, which can be obtained from techniques like NMR spectroscopy. nih.govplos.org
A successful validation demonstrates that the force field can accurately reproduce the properties of the system and can be reliably used for predictive modeling to explore conditions or properties that are difficult to study experimentally. plos.org
Spectroscopic Property Prediction from First Principles
First-principles, or ab initio, methods allow for the prediction of spectroscopic properties directly from quantum mechanical calculations, without the need for empirical parameters. uzh.chnih.gov These methods are invaluable for interpreting experimental spectra and understanding the underlying molecular structure and dynamics. uzh.ch
Simulation of Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uzh.chnih.gov Computational simulations of these spectra can be performed using first-principles methods. uzh.ch
The process typically involves:
Geometry Optimization: The equilibrium geometry of the scandium acetate complex is determined by finding the minimum energy structure using a quantum chemistry method like DFT.
Frequency Calculation: The vibrational frequencies and normal modes are then calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). arxiv.org
Intensity Calculation: IR intensities are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. arxiv.org These properties are also calculated from the electronic structure to generate a simulated spectrum. arxiv.org
These simulations can predict the positions and relative intensities of the peaks in the IR and Raman spectra, aiding in the assignment of experimental spectral features to specific molecular vibrations, such as the Sc-O stretching and acetate deformation modes. nih.govresearchgate.net
Interactive Data Table: Typical Vibrational Frequencies for Related Species
Note: This table shows experimental vibrational frequencies for the hexaaquascandium(III) ion to provide context for the types of vibrations expected in scandium complexes. Specific calculated values for scandium acetate would result from a dedicated computational study.
| Mode | Assignment | Frequency (cm⁻¹) |
| ν₁(a₁g) | Sc-O symmetric stretch | 442 |
| ν₂(e) | Sc-O bend | 410 |
| ν₃(f₁ᵤ) | Sc-O asymmetric stretch | 460 |
| ν₃(f₂g) | Sc-O bend | 295 |
Data from Raman spectroscopy studies of aqueous Sc(III) solutions. researchgate.net
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atoms. huji.ac.il First-principles calculations can accurately predict NMR parameters like chemical shifts and spin-spin coupling constants. researchgate.net
Chemical Shifts: The chemical shift of a nucleus is determined by the magnetic shielding it experiences from the surrounding electrons. rug.nl Ab initio calculations can compute these shielding tensors. researchgate.netfaccts.de The isotropic chemical shift is then determined by averaging the diagonal elements of the shielding tensor. For scandium compounds, ⁴⁵Sc NMR is the relevant technique, and DFT calculations have been shown to provide good agreement with experimental isotropic chemical shifts. researchgate.net A linear correlation has been observed between the coordination number of scandium and its isotropic chemical shift, which can be rationalized through these computational models. researchgate.net
Coupling Constants: Spin-spin coupling constants (J-couplings) arise from the interaction of nuclear spins mediated by the bonding electrons. youtube.comyoutube.com These can also be calculated from first principles. faccts.de While less common for scandium due to its quadrupolar nature which leads to broad signals, the prediction of coupling constants for other nuclei in the acetate ligand (e.g., ¹³C, ¹H) can provide valuable structural information.
The ability to predict these NMR parameters is crucial for assigning peaks in experimental spectra and for gaining a deeper understanding of the electronic structure and bonding within the scandium acetate complex. rug.nl
Applications in Catalysis and Advanced Materials Precursors
Acetic Acid, Scandium(3+) Salt as a Lewis Acid Catalyst in Organic Synthesis
This compound, also known as scandium acetate (B1210297), serves as a source for the scandium(III) ion (Sc³⁺), which is a hard Lewis acid. researchgate.net This characteristic allows it to effectively catalyze a variety of organic reactions. assignmentpoint.comamericanelements.com The catalytic activity of scandium(III) compounds stems from the Sc³⁺ ion's small ionic radius and high charge density, which enhances its ability to accept electron pairs and activate substrates. du.ac.inresearchgate.net Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), scandium(III) catalysts, particularly salts like scandium trifluoromethanesulfonate (B1224126) (scandium triflate), exhibit remarkable stability and catalytic activity in the presence of water. researchgate.netdu.ac.in This water tolerance makes them environmentally friendlier and more versatile for a range of reaction conditions. dntb.gov.ua Scandium(III) catalysts have been successfully employed in numerous transformations, including aldol (B89426), Michael, Friedel-Crafts, Diels-Alder, and Mannich reactions. du.ac.inresearchgate.net While scandium triflate is more commonly cited in the literature due to its exceptional activity, scandium acetate provides a readily available source of the catalytically active Sc³⁺ ion for these synthetic applications. assignmentpoint.comdntb.gov.ua
Enantioselective Catalysis Mediated by Chiral Scandium Acetate Derivatives
The scandium(III) ion, when complexed with chiral ligands, can form potent chiral Lewis acid catalysts for asymmetric synthesis. These catalysts are instrumental in producing enantiomerically enriched products, which are crucial in the pharmaceutical and fine chemical industries. While scandium acetate itself is achiral, it can be used as a precursor to generate the active chiral catalyst in situ by reacting it with a suitable chiral ligand.
Commonly, scandium salts like scandium triflate (Sc(OTf)₃) or scandium chloride (ScCl₃) are combined with chiral ligands such as N,N'-dioxides or pyridyl-bis(oxazolines) to create these catalytic complexes. mdpi.comnih.gov These complexes have proven highly effective in a variety of enantioselective reactions. For instance, a chiral scandium complex generated from Sc(OTf)₃ and a (S,S)-6,6'-bis(1-hydroxy-2,2'-dimethylpropyl)-2,2'-bipyridine ligand successfully catalyzed the Michael reaction of β-ketoesters with α,β-unsaturated ketones, yielding products with excellent enantioselectivities. nih.govscilit.com Similarly, cationic scandium(III) complexes with pyridyl-bis(oxazolinyl) ligands have been shown to catalyze aldol reactions with ethyl glyoxylate, achieving enantioselectivities up to 99% ee. nih.gov The principle involves the chiral ligand creating a specific three-dimensional environment around the scandium ion, which then coordinates to the substrate and directs the approach of the reactant from a specific face, leading to the preferential formation of one enantiomer. mdpi.comresearchgate.net
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
The Lewis acidity of the scandium(III) ion makes it an excellent catalyst for fundamental carbon-carbon bond-forming reactions, which are central to organic synthesis. researchgate.net Scandium(III) catalysts activate electrophilic substrates, such as aldehydes, ketones, and imines, rendering them more susceptible to nucleophilic attack. researchgate.net This activation has been harnessed in several key synthetic transformations.
Michael Additions : Chiral scandium catalysts promote the conjugate addition of nucleophiles, like β-ketoesters, to α,β-unsaturated ketones, affording the corresponding adducts in high yields and with significant enantioselectivity. nih.govscilit.com
Aldol Reactions : Scandium(III) complexes are effective in catalyzing aldol reactions, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. nih.gov These reactions can be highly diastereoselective and enantioselective when chiral scandium catalysts are employed. nih.gov
Friedel-Crafts Reactions : Scandium triflate has been shown to catalyze the Friedel-Crafts alkylation of aromatic compounds with alkenes, providing a method for forming new alkyl-aryl bonds. researchgate.net
Diels-Alder Reactions : The scandium(III) ion can catalyze [4+2] cycloaddition reactions, including inverse-electron-demand oxa-Diels-Alder reactions, leading to the synthesis of complex heterocyclic structures like chromane (B1220400) derivatives. du.ac.inmdpi.com
The table below summarizes the application of scandium(III) catalysts in various C-C bond-forming reactions.
| Reaction Type | Catalyst System Example | Substrates | Product Type | Ref. |
| Michael Addition | Sc(OTf)₃ / Chiral Bipyridine | β-ketoesters, α,β-unsaturated ketones | Chiral 1,5-dicarbonyl compounds | nih.gov, scilit.com |
| Aldol Addition | [Sc(pyridyl-bis(oxazolinyl))]³⁺ | Silyl enol ethers, Glyoxylate esters | Chiral β-hydroxy esters | nih.gov |
| Friedel-Crafts Alkylation | Sc(OTf)₃ | Aromatic compounds, Alkenes | Alkylated aromatics | researchgate.net |
| Oxa-Diels-Alder | Sc(OTf)₃ / Chiral N,N'-dioxide | ortho-Quinone methides, Fulvenes | Optically active chromanes | mdpi.com |
Polymerization Catalysis and Stereocontrol
Scandium-based catalysts have demonstrated significant utility in polymerization reactions, offering control over polymer properties such as molecular weight and tacticity (stereochemistry). cardiff.ac.uk The stereocontrol exerted by these catalysts is crucial as it dictates the physical and mechanical properties of the resulting polymer. Scandium(III) compounds can influence the stereochemical outcome of polymerization, particularly in the polymerization of α-(alkoxymethyl)acrylates. researchgate.net
For example, the radical polymerization of these acrylates in the presence of a catalytic amount of scandium trifluoromethanesulfonate proceeds in an isotactic-specific manner, where the pendant groups are all on the same side of the polymer backbone. researchgate.net This is in contrast to the atactic (random) or syndiotactic (alternating) polymers formed in the absence of a Lewis acid or in the presence of other metal salts like zinc bromide. researchgate.net The stereocontrol is attributed to the coordination of the scandium ion to the monomer and the growing polymer chain, which organizes the transition state to favor a specific stereochemical pathway. researchgate.net
Furthermore, scandium complexes have shown high activity in the stereospecific polymerization of α-olefins such as propene and 1-butene, producing polymers with narrow molecular weight distributions and high levels of isotacticity. cardiff.ac.uk In the realm of copolymerization, half-sandwich scandium catalysts have been used for the coordination copolymerization of polar monomers like diphenylphosphinostyrenes with isoprene, yielding novel block and alternating copolymers with controlled microstructures. rsc.org This ability to dictate polymer architecture and stereochemistry makes scandium catalysts, derivable from precursors like scandium acetate, valuable tools in materials science. acs.orgnih.gov
Precursors for Scandium Oxide Nanomaterials and Thin Films
Scandium(III) acetate is an effective precursor for the synthesis of scandium(III) oxide (Sc₂O₃), a valuable advanced ceramic material. assignmentpoint.comwikipedia.orgscandium.org Scandium oxide exhibits desirable properties such as a high melting point, a wide bandgap, and high thermal conductivity, making it suitable for applications in high-performance ceramics, lasers, and electronics. scandium.orgresearchgate.netnanotrun.com Acetates are generally considered excellent precursors for producing high-purity compounds and nanoscale materials because they decompose cleanly upon heating, typically yielding the metal oxide and volatile organic byproducts. americanelements.comwikipedia.org Scandium acetate decomposes to scandium oxide at elevated temperatures, making it a suitable starting material for various synthesis techniques aimed at producing Sc₂O₃ in different forms, such as nanoparticles and thin films. assignmentpoint.comwikipedia.org
Sol-Gel Processing for Sc₂O₃ Nanoparticle Synthesis
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. mdpi.com This process involves the conversion of a solution of molecular precursors (the "sol") into an integrated network (the "gel") of either discrete particles or network polymers. mdpi.com Scandium acetate can be used as a precursor in this process. The synthesis typically involves the following steps:
Hydrolysis : The scandium acetate is dissolved in a solvent (often an alcohol) and undergoes hydrolysis, where the acetate ligands are replaced with hydroxyl groups, forming scandium hydroxide (B78521) species.
Condensation : These hydroxylated species then undergo condensation reactions to form Sc-O-Sc bridges, leading to the formation of a colloidal suspension, or sol. researchgate.net
Gelation : With further condensation, the sol particles link together to form a continuous three-dimensional network, resulting in a gel that traps the solvent in its pores. mdpi.com
Drying and Calcination : The gel is then dried to remove the solvent, forming a xerogel. Subsequent heat treatment (calcination) at temperatures around 500°C or higher decomposes any remaining organic residues and converts the scandium oxyhydroxide (ScOOH) intermediate into crystalline scandium oxide (Sc₂O₃) nanoparticles. researchgate.netresearchgate.net
This method allows for excellent control over the size, morphology, and purity of the resulting Sc₂O₃ nanoparticles. researchgate.netresearchgate.netresearchgate.net Researchers have successfully synthesized Sc₂O₃ nanoparticles with dimensions under 80 nm using sol-gel chemistry, which are of interest for creating transparent ceramic materials and thin films. researchgate.netresearchgate.net
Chemical Vapor Deposition (CVD) of Scandium-Containing Films
Chemical Vapor Deposition (CVD) is a process used to produce high-quality, high-performance solid thin films. attelements.com The process involves the reaction or decomposition of gaseous precursors on a heated substrate surface. For the deposition of scandium-containing films like scandia (Sc₂O₃) or scandia-stabilized zirconia (ScSZ), volatile scandium precursors are required. researchgate.netmdpi.com
While scandium acetate is a solid with low volatility, making it unsuitable for conventional thermal CVD, related scandium compounds with higher volatility are commonly used. These include organometallic complexes such as tris(2,4-pentanedionato)scandium(III) (Sc(acac)₃) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) (Sc(tmhd)₃). researchgate.netmdpi.com These precursors can be heated to sublimation and transported in a carrier gas to the CVD reactor, where they decompose on the substrate to form a nanocrystalline Sc₂O₃ film. researchgate.net
Alternatively, techniques such as liquid injection CVD can accommodate less volatile precursors like scandium acetate. In this method, a solution of the precursor is vaporized and then transported to the reactor, expanding the range of suitable starting materials. Scandium oxide thin films are used as optical coatings due to their high transparency and as dielectric layers in microelectronics. researchgate.netamericanelements.com
Role in Luminescent Materials and Optical Applications
Scandium acetate serves as a vital precursor for creating scandium-containing compounds used in luminescent and optical applications. Scandium compounds are often investigated as host materials for phosphors when doped with lanthanide ions, which act as efficient luminescence activators. frontiersin.orgstanfordmaterials.com The choice of a high-purity precursor like scandium acetate is critical for minimizing defects and maximizing the luminescence efficiency of the final material. sigmaaldrich.com
Doping is a process where a small amount of an impurity element is intentionally added to a host material to alter its properties, such as its optical characteristics. frontiersin.org Scandium acetate is an effective source of scandium(III) ions for doping lanthanide-based materials, such as garnets and phosphates. A prominent example is the yttrium aluminum garnet (YAG) family of phosphors, where scandium can be substituted for aluminum. mdpi.com
The synthesis of these materials often involves co-precipitation or sol-gel methods, where precursors like yttrium acetate, cerium acetate, and aluminum nitrate (B79036) are dissolved and then processed to form the final doped nanocrystals. elsevierpure.comresearchgate.net Scandium acetate can be readily incorporated into these synthesis routes to introduce Sc³⁺ ions into the host lattice.
The inclusion of scandium can significantly modify the crystal field environment around the luminescent lanthanide ions (e.g., Ce³⁺, Eu³⁺, Pr³⁺). researchgate.netejournal.by This modification can lead to desirable changes in the phosphor's emission properties, such as broadening the emission band, which is important for applications like white light-emitting diodes (LEDs). mdpi.com
Energy transfer often occurs from a "sensitizer" ion to an "activator" ion. For instance, in some phosphors, Ce³⁺ can act as a sensitizer, absorbing excitation energy and efficiently transferring it to another lanthanide ion, like Pr³⁺, which then emits light at its characteristic wavelength. researchgate.net The efficiency of this transfer is a critical factor in the material's brightness.
The photoluminescence quantum yield is the ratio of photons emitted to photons absorbed and is a direct measure of the material's efficiency. For materials like YAG:Ce,Gd phosphors, quantum yields can be in the range of 65-75%. mdpi.com The purity of the starting materials, including scandium acetate, is paramount, as impurities can act as quenching sites, creating non-radiative decay pathways that reduce the quantum yield.
Table 2: Key Concepts in Luminescence of Scandium-Containing Materials
| Concept | Description | Relevance to Scandium Acetate |
|---|---|---|
| Host Material | The crystal lattice that incorporates the luminescent ions. | Scandium compounds (e.g., oxides, garnets) synthesized from scandium acetate can act as hosts. |
| Dopant/Activator | An ion (typically a lanthanide) that is added to the host to produce luminescence. stanfordmaterials.com | Scandium itself can be a dopant, or materials made from scandium acetate can host other dopants. |
| Energy Transfer | The process by which energy moves from one ion (sensitizer) to another (activator) within the host. nih.govnih.gov | The crystal structure, influenced by scandium, affects the efficiency of energy transfer. |
| Quantum Yield | The ratio of photons emitted to photons absorbed, indicating the efficiency of the phosphor. mdpi.com | High-purity scandium acetate helps in synthesizing materials with fewer defects, leading to higher quantum yields. |
Separation Chemistry and Adsorption Phenomena
The chemical similarity between scandium and other rare earth elements (REEs), particularly the lanthanides, makes their separation a significant challenge in hydrometallurgy. nih.govmdpi.com Research in this area is extensive, focusing on developing selective methods for scandium recovery.
Scientific literature does not describe the use of sorbents functionalized directly with scandium acetate for the selective adsorption of other ions. In the field of separation chemistry, the standard approach involves functionalizing a solid support (like a resin or silica) with specific chelating ligands that have a high affinity for a target metal ion. The goal is to create a sorbent that can selectively bind and remove ions like scandium(III) from complex solutions. Therefore, the role of scandium is typically that of the target ion to be adsorbed, rather than a component of the adsorbent itself.
The development of extraction agents is a cornerstone of rare earth element separation. Due to its high economic value and unique properties, a major focus of this research is the selective extraction and recovery of scandium from other REEs. nih.govdiscoveryalert.com.au Scandium acetate is not used as an extraction agent itself; rather, it would be a source of the scandium ions in an aqueous solution that needs to be purified.
Solvent extraction is the most widely used industrial method for this purpose. mdpi.com This technique employs an organic liquid containing an extractant that selectively forms a complex with the desired metal ion (in this case, Sc³⁺), pulling it from the aqueous solution into the organic phase.
Common classes of extractants developed for scandium recovery from REEs include:
Organophosphorus Acids: Compounds like Di-(2-ethylhexyl) phosphoric acid (D2EHPA or P204) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) are highly effective for scandium extraction. nih.govmdpi.commatec-conferences.org
Carboxylic Acids: Reagents such as naphthenic acid and versatic acid have shown high selectivity for scandium over other REEs. nih.gov
Neutral and Solvating Extractants: Trioctylphosphine oxide (TOPO) is used to selectively extract scandium under specific acidic conditions. matec-conferences.org
Binary or Synergistic Systems: Combining two different extractants, such as PC-88A and Versatic 10, can enhance both extraction efficiency and the ease of stripping the scandium back into an aqueous solution.
The primary challenge in developing these agents is overcoming the similar chemical behavior of scandium and the heavier lanthanides to achieve high separation factors. nih.govmdpi.comdiscoveryalert.com.au
Solution Chemistry and Speciation of Scandium Iii Acetate
Hydrolytic Behavior and Oligomerization in Aqueous Solutions
In aqueous media, the scandium(III) ion is strongly hydrated and undergoes significant hydrolysis, even in acidic solutions. wikipedia.org This hydrolytic tendency is a dominant feature of its solution chemistry, leading to the formation of various hydroxo and oxo species. The acetate (B1210297) ions in solution compete with water and hydroxide (B78521) ions for coordination to the scandium center.
The speciation of scandium in aqueous solution is highly dependent on pH. The hydrolysis of the aquated scandium ion, [Sc(H₂O)₆]³⁺, begins in acidic conditions with the formation of mononuclear hydroxo complexes. The primary hydrolysis reactions and their corresponding equilibrium constants at 25°C are crucial for understanding the system.
The key hydrolysis equilibria for the scandium(III) ion are:
Sc³⁺ + H₂O ⇌ Sc(OH)²⁺ + H⁺
Sc³⁺ + 2H₂O ⇌ Sc(OH)₂⁺ + 2H⁺
Below is a table of critically evaluated equilibrium constants for scandium hydrolysis at 25°C and zero ionic strength.
| Equilibrium Reaction | log K (T = 298 K) |
|---|---|
| Sc³⁺ + H₂O ⇌ Sc(OH)²⁺ + H⁺ | -4.16 ± 0.05 |
| Sc³⁺ + 2H₂O ⇌ Sc(OH)₂⁺ + 2H⁺ | -9.1 ± 0.1 |
Data sourced from Brown, P. L., & Ekberg, C. (2016). Chemical Thermodynamics of Thorium.
In acidic aqueous solutions containing acetate, scandium(III) can form dimeric hydrolysis complexes. The presence of both hydroxide and acetate ligands leads to the formation of mixed hydroxo-acetato species. The general formula for these complexes can be represented as [Scₓ(OH)ᵧ(CH₃COO)z]⁽³ˣ⁻ʸ⁻ᶻ⁾⁺. The exact nature and relative concentrations of these species are a function of pH, the total scandium concentration, and the scandium-to-acetate ratio.
Potentiometric studies are a primary method for investigating these complex equilibria. science.govresearchgate.net Such studies on related systems indicate that as pH increases, coordinated water molecules deprotonate to form hydroxo ligands, which can then bridge multiple scandium centers, leading to oligomerization. While specific structural identification of all hydroxo-acetato scandium species in solution is challenging, their formation is a critical aspect of the aqueous chemistry of scandium acetate.
Complexation Equilibria with Diverse Ligands in Solution
Scandium(III) is a hard Lewis acid and therefore forms its most stable complexes with hard Lewis bases, particularly those with oxygen donor atoms. tsijournals.com Its solution chemistry is characterized by the formation of stable complexes with a variety of organic and inorganic ligands.
The interaction of scandium(III) with acetate is the foundational complexation reaction in solutions of scandium acetate. The stability of the initial scandium monoacetate complex provides a reference point for understanding its interaction with other ligands.
| Complex | Log β₁ | Ionic Strength (M) | Temperature (°C) |
|---|---|---|---|
| [Sc(CH₃COO)]²⁺ | 3.15 | 0.1 (NaClO₄) | 25 |
Data sourced from Grenthe, I., & Wanner, H. (1992). Chemical Thermodynamics of Scandium.
When other ligands are present in a scandium acetate solution, competition or the formation of mixed-ligand complexes can occur. The determination of stability constants for such systems is typically carried out using techniques like potentiometric titration. tubitak.gov.trresearchgate.net For example, scandium forms very stable complexes with multidentate ligands like ethylenediaminetetraacetic acid (EDTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), with log K values reported as 27.43 for the Sc(DTPA) complex and 30.79 for the Sc(DOTA) complex, respectively. nih.gov The presence of these powerful chelating agents would lead to the displacement of the weaker acetate ligands from the scandium coordination sphere.
The stability of scandium acetate complexes, like all ionic equilibria, is influenced by the ionic strength and temperature of the solution. Generally, stability constants are determined at a constant ionic strength to minimize variations in activity coefficients. tubitak.gov.tr To obtain thermodynamic stability constants, values measured at different ionic strengths can be extrapolated to zero ionic strength using models such as the Specific Ion Interaction Theory (SIT). rsc.org
Temperature affects the equilibrium constant of complexation as described by the van't Hoff equation. Studies on the complexation of other metal acetates have shown that these reactions can be endothermic, driven by a positive entropy change. rsc.org This means that for such systems, the stability of the acetate complexes increases with increasing temperature. A comprehensive thermodynamic study of the scandium acetate system would involve calorimetric measurements or determining stability constants at various temperatures to calculate the standard reaction enthalpy (ΔH°) and entropy (ΔS°) for the complexation reactions.
Solubility Studies in Various Solvent Systems
The solubility of scandium(III) acetate is a key physical property influencing its application in synthesis and materials science.
General qualitative descriptions characterize scandium(III) acetate as being moderately soluble to soluble in water. americanelements.comwikipedia.orgprochemonline.com The hydrated form is typically used for preparing aqueous solutions. Compared to other trivalent metal acetates, scandium derivatives are noted to have good solubility in polar solvents. For instance, yttrium triacetate is reportedly less soluble in polar solvents than corresponding scandium compounds.
While scandium(III) chloride, bromide, and iodide are very soluble in water, scandium(III) fluoride (B91410) is insoluble, highlighting the significant role of the anion in determining solubility. wikipedia.org Quantitative solubility data for scandium(III) acetate in a range of common organic and inorganic solvents is not extensively documented in readily available literature. Such data would be valuable for predicting its behavior in non-aqueous reaction media and for designing purification and crystallization processes. The table below summarizes the qualitative solubility information.
| Solvent | Solubility |
|---|---|
| Water | Soluble |
| Polar Solvents | Generally Soluble |
Solvation Thermodynamics and Solvent-Solute Interactions
The dissolution and solvation of scandium(III) acetate are governed by intricate solvent-solute interactions. The primary interaction is the hydration of the Sc³⁺ ion, a highly exothermic process driven by the ion's high charge density. Theoretical calculations have estimated the binding energy for the hexaaqua Sc(III) ion, which accounts for a significant portion of its experimental hydration enthalpy. researchgate.net The Sc–O bond length in the hydrated [Sc(H₂O)₆]³⁺ complex has been determined to be approximately 2.18 Å. researchgate.net
Crystallization from Solution: Kinetic and Thermodynamic Control
The crystallization of scandium(III) acetate from a solution is a critical process for its purification and isolation. This process can be manipulated through kinetic or thermodynamic control to influence the final product's characteristics, such as crystal size and purity. wikipedia.orglibretexts.org
Kinetic control is favored by conditions that lead to rapid precipitation, such as high supersaturation levels. wikipedia.orgresearchgate.net This can be achieved through methods like antisolvent crystallization, where a solvent in which the salt is insoluble (an antisolvent, such as ethanol) is added to a solution of the salt. mdpi.comresearchgate.net This rapid change in solubility causes fast nucleation, resulting in the formation of many small crystals. mdpi.comresearchgate.net While this method can provide high product yields, the resulting small crystal size can be challenging for subsequent handling and filtration. mdpi.com Short reaction times and lower temperatures generally favor the kinetic product, which is the one that forms fastest due to a lower activation energy. wikipedia.orglibretexts.org
Thermodynamic control , in contrast, is achieved under conditions that allow the system to reach equilibrium. wikipedia.org This typically involves slower crystallization rates, such as those achieved by slow evaporation of the solvent or gradual cooling of a saturated solution. These conditions allow for the formation of larger, more stable crystals, which are often easier to handle. researchgate.net Longer reaction times and higher temperatures (which provide enough energy to overcome the activation barriers of reversible reactions) favor the formation of the most thermodynamically stable product. wikipedia.orglibretexts.org Adjusting crystallization conditions, for instance, by slow evaporation versus rapid cooling, can also be used to control the degree of hydration in the final crystalline product.
Interfacial Chemistry and Adsorption on Solid Surfaces
The behavior of scandium(III) acetate at the interface between a liquid solution and a solid surface is crucial for processes like purification, separation, and environmental remediation. The scandium ion exhibits a strong affinity for various surfaces, particularly those of mineral oxides and functionalized resins.
Adsorption Isotherms and Kinetics on Mineral Surfaces
The adsorption of scandium ions onto solid surfaces is often studied using adsorption isotherms, which describe the equilibrium distribution of the adsorbate between the liquid and solid phases at a constant temperature. The Langmuir and Freundlich models are two of the most common isotherms used to analyze this behavior. researchgate.netresearchgate.netyoutube.comunacademy.com
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. youtube.comstackexchange.com It often provides a good fit for scandium adsorption on various materials, suggesting that the process involves the formation of a single layer of ions on the adsorbent surface. researchgate.net
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. youtube.comstackexchange.com
The kinetics of scandium adsorption describe the rate at which the ions are removed from the solution and bound to the adsorbent surface. The pseudo-first-order and pseudo-second-order models are frequently used to analyze the kinetic data. kyoto-u.ac.jp
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites.
The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netyoutube.com Numerous studies have found that the adsorption of Sc(III) is well-described by the pseudo-second-order kinetic model, indicating that the process is likely dominated by chemical adsorption. researchgate.netmdpi.com
Below is a table summarizing typical parameters for scandium adsorption on a chelating resin, illustrating the application of these models.
| Parameter | Value | Model/Condition |
|---|---|---|
| Maximum Adsorption Capacity (q_m) | 31.84 mg/g | Langmuir Isotherm |
| Langmuir Constant (K_L) | Variable | Langmuir Isotherm |
| Freundlich Constant (K_F) | Variable | Freundlich Isotherm |
| Freundlich Intensity (1/n) | Variable | Freundlich Isotherm |
| Pseudo-Second-Order Rate Constant (k₂) | Variable | Kinetic Model |
| Optimal pH | > 3 | Experimental Condition |
Role of Surface Charge and pH in Adsorption Processes
The pH of the aqueous solution is a master variable controlling the adsorption of scandium ions. mdpi.comresearchgate.netyoutube.com Its influence is twofold: it affects the surface charge of the adsorbent material and the chemical speciation of scandium in the solution. mdpi.comyoutube.commdpi.com
The surface charge of mineral oxides and other adsorbents is pH-dependent. The Point of Zero Charge (PZC) is the pH at which the net surface charge of the material is zero. calpoly.eduyoutube.comyoutube.com
At a solution pH below the PZC, the surface of the adsorbent is predominantly positively charged due to the protonation of surface functional groups (e.g., M-OH + H⁺ ⇌ M-OH₂⁺).
At a solution pH above the PZC, the surface becomes negatively charged due to deprotonation (e.g., M-OH + OH⁻ ⇌ M-O⁻ + H₂O). mdpi.com
The speciation of scandium is also highly dependent on pH. At low pH, the dominant species is the hydrated Sc³⁺ ion. As the pH increases, hydrolysis occurs, leading to the formation of hydroxylated species like [Sc(OH)]²⁺ and various polymers. rsc.org
The adsorption of scandium is typically low at very low pH values because of two main factors: the adsorbent surface is positively charged (below the PZC), leading to electrostatic repulsion of the positively charged scandium cations, and there is a high concentration of H⁺ ions competing for the same adsorption sites. As the pH increases, the surface becomes less positive (or more negative), reducing electrostatic repulsion and decreasing the competition from protons. This leads to a sharp increase in scandium adsorption, which often reaches a maximum and then may plateau or decrease at very high pH due to the precipitation of scandium hydroxide. mdpi.comresearchgate.net For many systems, the optimal pH for scandium adsorption is found to be in the moderately acidic range, often above pH 3. mdpi.com
Future Research Directions and Emerging Applications
Integration with Advanced Spectroscopic Techniques (e.g., Synchrotron X-ray Absorption Spectroscopy)
The detailed characterization of scandium acetate's electronic structure and local coordination environment is crucial for its future applications. Advanced spectroscopic techniques, particularly those utilizing synchrotron radiation, offer unparalleled insights. wikipedia.org X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the site-specific electronic states and local atomic structure of materials. rsc.org
Future research will likely focus on using XAS to study scandium acetate (B1210297) under various conditions. The technique can be divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.orgkyoto-u.ac.jp The XANES region provides information on the oxidation state and coordination geometry of the scandium atom, while the EXAFS region yields precise data on interatomic distances and coordination numbers of neighboring atoms. rsc.orgfu-berlin.de
Systematic studies using these techniques could clarify the chemical bonding effects in scandium acetate. rsc.org For instance, the fine structure of the XAS Sc K-edge can reveal details about the chemical bond between scandium and the oxygen atoms of the acetate ligands. rsc.org This information is fundamental for understanding the compound's reactivity and for designing new materials. rsc.org
| Spectroscopic Technique | Information Obtainable for Scandium Acetate | Potential Research Application |
| XANES (X-ray Absorption Near-Edge Structure) | Scandium oxidation state (confirming Sc(III)), coordination geometry (e.g., octahedral), insight into crystal field parameters. rsc.orgfu-berlin.de | Monitoring structural changes during thermal decomposition to scandium oxide; studying the electronic structure of derivative materials. |
| EXAFS (Extended X-ray Absorption Fine Structure) | Precise Sc-O bond lengths, coordination numbers, identification of atoms in the first and subsequent coordination spheres. fu-berlin.de | Characterizing the structure of amorphous or nanoscale materials derived from scandium acetate; studying interactions in solution. |
| XPS (X-ray Photoelectron Spectroscopy) | Binding energies of core electrons (Sc, O, C), providing information on the surface chemical state and composition. rsc.org | Assessing surface purity and chemical environment in thin films or catalysts prepared using scandium acetate as a precursor. |
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthesis of scandium acetate involves reacting scandium oxide or hydroxide (B78521) with acetic acid. wikipedia.orgassignmentpoint.com While effective, the sustainability of this process is largely dependent on the sourcing of scandium itself. Scandium is a rare and costly element, often extracted from ores that are not widely available. assignmentpoint.comamericanelements.com Future research is therefore directed towards creating a more sustainable value chain, from extraction to synthesis.
A key focus is the recovery of scandium from industrial byproducts, such as bauxite (B576324) residue (red mud) from the alumina (B75360) industry and acid waste from titanium dioxide production. iaea.orgekt.gr European projects like SCALE, SCALEUP, and SCAVANGER are developing and optimizing hydrometallurgical techniques—including acidic leaching, ion exchange, and solvent extraction—to sustainably recover high-purity scandium from these waste streams. iaea.org The goal is to establish a stable, European-based supply of scandium, reducing reliance on primary mining. iaea.orgekt.gr
Once a sustainable source of scandium is secured, the focus will shift to the "green" synthesis of scandium acetate. This involves:
Using bio-derived acetic acid: Employing acetic acid produced from the fermentation of biomass as a renewable feedstock.
Optimizing reaction conditions: Developing processes that minimize energy consumption and eliminate the use of hazardous solvents.
Circular economy principles: Designing processes where byproducts can be recycled or repurposed, minimizing waste generation. ekt.gr
Exploration of Scandium Acetate in Quantum Materials and Spintronics
The field of spintronics aims to utilize the intrinsic spin of electrons, in addition to their charge, to create next-generation data storage and logic devices. aps.org Ferrimagnetic insulators (FMIs) are a class of materials that are central to this field due to their low signal dissipation and fast magnetization dynamics. aps.org
While scandium acetate itself is not magnetic, it serves as a high-purity precursor for synthesizing scandium-containing complex oxides with tailored magnetic properties. Research has shown that substituting non-magnetic scandium ions onto the octahedral sites of iron garnets, such as terbium iron garnet, can significantly alter the material's magnetic and spin transport properties. aps.org For example, increasing scandium content in terbium scandium iron garnet (TbScIG) lowers the compensation and Curie temperatures while increasing the room-temperature saturation magnetization. aps.org
Future research could explore the use of scandium acetate in the synthesis of:
Doped Garnets: As a precise source of Sc³⁺ ions for tuning the properties of rare-earth iron garnets for spintronic applications like racetrack memories. aps.org
Scandium Nitride (ScN) Films: Doped or defect-engineered ScN monolayers have been computationally predicted to exhibit magnetic semiconducting or half-metallic characteristics, making them prospective 2D spintronic materials. rsc.org Scandium acetate could be a potential precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes for these materials.
Half-Heusler Alloys: Computational studies on alloys like ScMnGe and ScFeGe suggest they possess strong ferromagnetic characteristics suitable for spintronic devices. researchgate.net Scandium acetate could be used in solution-based synthesis routes for the nanoparticles of these materials.
Bio-inorganic Chemistry of Scandium Acetate
The interaction of metal ions with biological systems is a cornerstone of bio-inorganic chemistry. While scandium has no known natural biological role, its unique properties—a small ionic radius and a stable +3 oxidation state—make it an interesting candidate for fundamental chemical studies and the design of synthetic biological mimics.
The scandium(III) ion is a hard Lewis acid, showing a strong preference for hard donor atoms like oxygen and, to a lesser extent, nitrogen. nih.gov This governs its potential interactions with biomolecules. Density Functional Theory (DFT) calculations have been used to compare the bonding of Sc³⁺ with various chelating ligands, revealing a preference for octacoordination, though stable heptacoordinate complexes are also common. nih.gov
Future research will likely involve studying the fundamental coordination chemistry between scandium acetate and key biological functional groups. When introduced to a biological medium, the acetate ligands could be displaced by functional groups from amino acids, peptides, or nucleic acids.
| Biomolecular Functional Group | Dominant Atom Type | Expected Interaction with Scandium(III) |
| Carboxylate (e.g., from Aspartic acid, Glutamic acid) | Oxygen | Strong coordination, formation of stable chelates. The Sc-O interaction is a major driver in complex formation. nih.gov |
| Phosphate (B84403) (e.g., from DNA/RNA backbone, ATP) | Oxygen | Strong electrostatic and coordinate bonding, similar to carboxylates. |
| Amine (e.g., from Lysine, protein N-terminus) | Nitrogen | Weaker interaction compared to oxygen donors. Sc-N bond distances are generally longer and more variable. nih.gov |
| Thiol (e.g., from Cysteine) | Sulfur | Very weak interaction, as Sc(III) is a hard acid and sulfur is a soft base. |
These fundamental studies are critical for understanding how scandium ions might behave in biological environments, which is relevant for applications such as radiopharmaceuticals, where scandium radioisotopes (⁴³Sc, ⁴⁴Sc, ⁴⁷Sc) are chelated for imaging and therapy. nih.gov
Many essential biological processes are catalyzed by metalloproteins, which contain metal ions in their active sites. fu-berlin.de The precise geometry and electronic structure of these sites are key to their function. Synthetic analogues that mimic these active sites are valuable tools for understanding their mechanisms.
Due to its fixed +3 oxidation state and lack of redox activity under biological conditions, scandium(III) cannot mimic the catalytic cycles of most metalloenzymes. However, it can be used as a structural probe or as the core of a model system to enforce a specific coordination geometry.
Future work in this area could involve using scandium acetate as a starting material to synthesize complexes that structurally model the active sites of certain metalloproteins. For example, one could model the environment of a non-redox active metal site, such as the zinc(II) site in carbonic anhydrase or the calcium(II) binding sites in various signaling proteins. The well-defined coordination chemistry of scandium(III) can help isolate the structural roles of the protein scaffold from the electronic contributions of the metal ion. These models would be studied purely for their structural and spectroscopic properties to provide insight into the natural systems.
Computational Design of New Scandium Acetate Architectures
Computational chemistry and materials science provide powerful tools for predicting the structure and properties of novel materials before they are synthesized in the lab. researchgate.netrsc.org Techniques like Density Functional Theory (DFT) can be used to model molecules and periodic solids, providing insights into their stability, electronic structure, and potential properties. nih.gov
For scandium acetate, computational design can accelerate the discovery of new advanced materials. Researchers can explore hypothetical structures derived from scandium acetate building blocks, such as:
Metal-Organic Frameworks (MOFs): By replacing simple acetate ligands with larger, rigid organic linkers containing carboxylate groups, it is possible to design porous, crystalline MOFs. Computational screening can predict which linker geometries will form stable frameworks with scandium, and what properties (e.g., gas adsorption, catalytic activity) these frameworks might have.
Polynuclear Clusters: Modeling can be used to predict the assembly of multiple scandium acetate units into larger, discrete polynuclear clusters with unique magnetic or optical properties.
Hybrid Materials: Computational methods can guide the design of hybrid materials where scandium acetate is integrated with other components, such as polymers or inorganic nanoparticles, to create composites with enhanced functionalities. researchgate.net
| Computational Method | Application to Scandium Acetate Architectures | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of geometric and electronic structures of hypothetical MOFs, clusters, and surfaces. nih.gov | Structural stability, electronic band gap, magnetic properties, vibrational frequencies. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of scandium acetate in solution or the assembly of larger structures. | Diffusion coefficients, solvation structures, self-assembly pathways. |
| Artificial Neural Networks (ANN) | Development of predictive models for properties based on compositional and structural data from existing materials. researchgate.net | Predicting the properties of complex, multi-component materials derived from scandium acetate precursors. |
By leveraging these computational tools, researchers can efficiently screen vast numbers of potential new architectures, prioritizing the most promising candidates for experimental synthesis and characterization.
Q & A
Q. How is scandium(III) acetate synthesized in laboratory settings?
Scandium(III) acetate is typically synthesized via the reaction of scandium oxide (Sc₂O₃) with acetic acid under controlled conditions. A common method involves:
Dissolving Sc₂O₃ in glacial acetic acid with gentle heating (60–80°C) to form a clear solution.
Evaporating the solution under reduced pressure to precipitate the hydrated scandium(III) acetate.
Purifying the product through recrystallization in anhydrous acetic acid or ethanol .
Key Considerations : Ensure stoichiometric ratios (e.g., 1:3 molar ratio of Sc³⁺ to acetate) to avoid residual acid or unreacted oxide. Reaction efficiency can be monitored via pH titration or gravimetric analysis .
Q. What is the pH behavior of scandium(III) acetate in aqueous solutions?
Scandium(III) acetate undergoes hydrolysis in aqueous solutions due to the trivalent Sc³⁺ cation’s high charge density. The pH of the solution depends on:
- Concentration : Higher concentrations (≥0.1 M) yield acidic pH (~3.5–4.5) due to partial dissociation of Sc³⁺ and acetate ions.
- Temperature : Elevated temperatures accelerate hydrolysis, increasing acidity.
- Counterion effects : Acetate acts as a weak base, partially neutralizing Sc³⁺ hydrolysis.
Methodological Tip : Use pH meters calibrated with standard buffers. Compare with theoretical predictions using hydrolysis constants (e.g., ) .
Advanced Research Questions
Q. What analytical methods are recommended for quantifying acetate content in scandium(III) acetate complexes?
Accurate quantification requires a combination of techniques:
- Ion Chromatography (IC) : Separates and quantifies acetate ions via conductivity detection. Calibrate with sodium acetate standards .
- Thermogravimetric Analysis (TGA) : Measures mass loss upon heating to determine hydrated vs. anhydrous acetate content.
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR can identify acetate coordination modes (monodentate vs. bidentate) in solution .
Data Interpretation : Cross-validate results with elemental analysis (e.g., inductively coupled plasma mass spectrometry for Sc³⁺) to confirm stoichiometry .
Q. How do researchers address regulatory compliance when working with scandium(III) acetate under the Non-domestic Substances List (NDSL)?
Scandium(III) acetate (CAS 3804-23-7) is listed on Canada’s NDSL. Researchers must:
Notify Authorities : Submit a New Substances Notification (NSN) to Environment and Climate Change Canada (ECCC) and Health Canada prior to large-scale synthesis or import.
Risk Assessment : Provide data on toxicity, environmental persistence, and bioaccumulation potential.
Documentation : Maintain records of synthesis protocols, waste disposal methods, and safety data sheets (SDS) .
Reference : Consult the Guidance Document for the New Substances Notification Regulations for compliance frameworks .
Q. What strategies are used to characterize the structural integrity of scandium(III) acetate in novel coordination polymers?
Advanced structural characterization involves:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves Sc³⁺ coordination geometry (e.g., octahedral vs. trigonal prismatic) and acetate bridging modes.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies acetate vibrational modes (e.g., asymmetric COO⁻ stretch at ~1560 cm⁻¹) to confirm binding .
- X-ray Absorption Spectroscopy (XAS) : Probes Sc K-edge absorption to study local electronic structure and ligand environments.
Case Study : Compare scandium(III) acetate’s structure with analogous lanthanide acetates to identify trends in metal-ligand bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
